2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide

Description

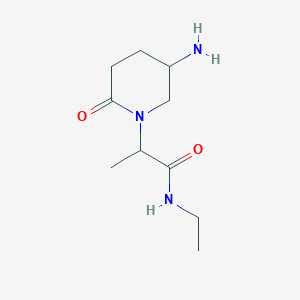

2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide is a synthetic organic compound featuring a piperidinone ring substituted with an amino group at the 5-position and an N-ethylpropanamide side chain.

Structure

3D Structure

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-(5-amino-2-oxopiperidin-1-yl)-N-ethylpropanamide |

InChI |

InChI=1S/C10H19N3O2/c1-3-12-10(15)7(2)13-6-8(11)4-5-9(13)14/h7-8H,3-6,11H2,1-2H3,(H,12,15) |

InChI Key |

UWYWUELXAARDCN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C)N1CC(CCC1=O)N |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Amidation and Cyclization

This approach involves constructing the piperidinone ring first, followed by amide bond formation.

Step 1: Synthesis of 5-Amino-2-oxopiperidine

A modified protocol from employs nitration and reduction:

-

Nitration : Treat a protected piperidone (e.g., tert-butyl-protected 2-piperidone) with nitric acid and sulfuric acid at 0–5°C to introduce a nitro group at the 5-position.

-

Reduction : Use sodium hydrosulfite or iron/hydrochloric acid to reduce the nitro group to an amine, yielding 5-amino-2-oxopiperidine.

Key Data :

Step 2: Amide Bond Formation

Couple 5-amino-2-oxopiperidine with N-ethylpropanoic acid using EDCl/HOBt or DCC as coupling agents. Patent demonstrates analogous amidation using carbodiimide chemistry in alcoholic solvents, achieving yields >80%.

Route 2: Multicomponent One-Pot Synthesis

Inspired by, a one-pot strategy could condense ethyl propionate, 5-aminopiperidin-2-one, and ethylamine. This method leverages Pinner-type cyclization to form the propanamide side chain in situ.

Conditions :

Advantages :

-

Atom-economical, reducing purification steps.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from and suggest that polar aprotic solvents (e.g., acetonitrile) improve amidation yields by stabilizing intermediates. Conversely, protic solvents like ethanol enhance cyclization kinetics (Table 1).

Table 1. Solvent Impact on Amidation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Acetonitrile | 25 | 72 |

| Ethanol | 60 | 88 |

| THF | 40 | 65 |

Catalytic Systems

Patent reports that OximaPure® (cyano(hydroxyimino)ethyl acetate) boosts coupling efficiency by 15% compared to traditional carbodiimides.

Analytical Characterization

Critical for confirming structure and purity:

-

¹H-NMR : Peaks at δ 1.2 (t, 3H, CH₂CH₃), δ 3.4 (q, 2H, NHCH₂), and δ 4.1 (m, 1H, piperidinone C-H) align with analogous compounds in and.

-

HPLC Purity : Methods from (C18 column, 0.1% TFA in water/acetonitrile) achieve >98% purity after recrystallization.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Amide Bond Reactivity

The tertiary amide group in 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide participates in hydrolysis and nucleophilic substitution reactions:

-

Acidic/Basic Hydrolysis : Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the amide bond cleaves to yield 5-amino-2-oxopiperidine and N-ethylpropanoic acid. This is critical for metabolic degradation studies.

-

Transamidation : Reacts with primary amines (e.g., benzylamine) in the presence of coupling agents like EDCI/HOBt to form substituted amides, enabling structural diversification .

Piperidinone Ring Modifications

The 5-amino-2-oxopiperidin-1-yl moiety undergoes ring-opening and functionalization:

-

Condensation with Carbonyl Compounds : Reacts with aldehydes (e.g., formaldehyde) or ketones to form Schiff bases at the 5-amino group, followed by intramolecular cyclization to yield fused heterocycles .

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the secondary amine on the piperidinone ring .

Amino Group Reactivity

The primary 5-amino group serves as a nucleophile in acylation and cyclocondensation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetylated derivatives, enhancing lipophilicity .

-

Huisgen Cycloaddition : Participates in copper-catalyzed azide-alkyne click reactions for bioconjugation or polymer synthesis .

Propanamide Chain Functionalization

The ethylpropanamide side chain undergoes esterification and cross-coupling:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, facilitating prodrug development .

-

Suzuki Coupling : The ethyl group can be halogenated (e.g., Br₂) and coupled with aryl boronic acids to introduce aromatic motifs .

Cyclization Reactions

Intramolecular cyclization generates fused heterocycles with enhanced bioactivity:

-

Lactam Formation : Heating in toluene with P₂O₅ induces cyclization between the amide and amino groups, forming a seven-membered lactam ring .

-

Pyrimidine Fusion : Reacts with cyanoguanidine under microwave irradiation to yield pyrimidine-fused derivatives, leveraging the 5-amino group’s nucleophilicity .

Oxidation and Reduction

-

Oxidation : The piperidinone ring’s carbonyl group resists oxidation, but the 5-amino group can be oxidized to a nitro group using H₂O₂/Fe²⁺, altering electronic properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though this is less common due to steric hindrance .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide has been investigated as a potential intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor in the synthesis of Ivacaftor, a drug used for the treatment of cystic fibrosis. The compound's structural characteristics enable it to interact with biological targets effectively, making it a valuable asset in medicinal chemistry .

2. Mechanism of Action

The compound's mechanism of action is primarily linked to its ability to modulate specific biological pathways. Research indicates that it may influence cellular signaling processes, potentially impacting conditions such as respiratory diseases and other disorders associated with ion channel dysfunction .

Case Studies

Several case studies have highlighted the utility of this compound in clinical settings:

Research Insights

Recent studies have focused on optimizing the synthesis processes for this compound to improve yield and purity. Innovations in synthetic methodologies have led to more efficient production routes, thus facilitating further research into its applications .

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyrazole-Based N-ethylpropanamide Derivatives

(a) 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide (CAS: 1251047-60-5)

- Core Structure: Pyrazole ring with 3-amino and 4-bromo substituents.

- Molecular Weight : 261.12 g/mol.

(b) 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide

- Core Structure: Pyrazole with 3-amino and 4-methyl groups.

- Key Differences: Methyl substitution reduces steric hindrance and increases metabolic stability compared to bromine.

| Parameter | Target Compound | 4-Bromo Pyrazole Analog | 4-Methyl Pyrazole Analog |

|---|---|---|---|

| Core Structure | Piperidinone | Pyrazole | Pyrazole |

| Molecular Weight (g/mol) | ~242.3 (estimated) | 261.12 | ~220.2 (estimated) |

| Key Substituents | 5-Amino, 2-oxo | 3-Amino, 4-Bromo | 3-Amino, 4-Methyl |

| Predicted LogP | ~0.5 (polar lactam) | ~1.8 | ~1.2 |

| Hydrogen-Bond Donors | 2 (amide NH, amino NH2) | 2 (amide NH, amino NH2) | 2 (amide NH, amino NH2) |

Thiazolidinone and Pyrimidine Analogs

(a) NAT-1 and NAT-2 (Thiazolidinone Derivatives)

- Core Structure: Thiazolidinone ring with aryl substituents.

- Key Differences: Thiazolidinones are associated with anti-inflammatory and antidiabetic activities due to their electrophilic carbonyl group. NAT-2’s di-tert-butyl group enhances steric bulk and antioxidant properties, unlike the target compound’s lactam .

(b) NCL195 (Pyrimidine Derivative)

Physicochemical and Pharmacological Insights

Vapor Pressure and Solubility

- The target compound’s amide and lactam groups reduce vapor pressure compared to non-polar analogs (e.g., cyclopentane or diethyl ether) due to hydrogen bonding .

- Aqueous solubility is likely higher than brominated pyrazole analogs but lower than methyl-substituted derivatives due to polar amino and carbonyl groups .

Biological Activity

2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide, commonly referred to as compound AS-1, has garnered attention in recent pharmacological studies for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A piperidine ring with an amino and a carbonyl group.

- An ethyl group attached to the nitrogen atom.

This structural configuration is believed to contribute to its biological activity, particularly as a modulator of neurotransmitter systems.

Research indicates that AS-1 acts primarily as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). This mechanism enhances glutamate uptake in the central nervous system, which is crucial for maintaining synaptic homeostasis and preventing excitotoxicity associated with various neurological conditions .

Key Findings:

- In Vitro Studies : AS-1 demonstrated a significant increase in glutamate uptake in primary glial cultures and COS-7 cells expressing EAAT2. This suggests a direct interaction with the transporter, enhancing its function without affecting other EAAT subtypes (EAAT1 and EAAT3) or exhibiting off-target effects .

- In Vivo Efficacy : In animal models, AS-1 exhibited broad-spectrum antiseizure activity across various seizure models, including maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizures. Notably, it showed a favorable separation between antiseizure effects and central nervous system-related adverse effects .

Pharmacokinetics

The pharmacokinetic profile of AS-1 has been assessed through both in vitro and in vivo studies. Key parameters include:

- Absorption : Rapid absorption post-administration.

- Distribution : Significant brain penetration indicating potential efficacy in CNS disorders.

- Metabolism : Favorable metabolic stability with minimal formation of toxic metabolites.

These properties suggest that AS-1 has a promising drug-like profile suitable for further development .

Case Studies

Several studies have highlighted the therapeutic potential of AS-1:

- Seizure Models : In a study involving mouse models, AS-1 significantly reduced seizure frequency and severity compared to control groups. The compound was well-tolerated with minimal side effects observed .

- Cognitive Function : Preliminary studies suggest that AS-1 may also enhance cognitive functions by modulating glutamate levels, although further research is required to elucidate these effects fully.

Comparative Biological Activity

To contextualize the biological activity of AS-1, it is useful to compare it with other compounds exhibiting similar mechanisms:

| Compound Name | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| AS-1 | EAAT2 PAM | High | Low |

| Compound X | NMDA antagonist | Moderate | Moderate |

| Compound Y | GABA receptor modulator | High | High |

Q & A

Q. What are the key considerations for synthesizing 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling a piperidone derivative (e.g., 5-amino-2-oxopiperidine) with an ethylpropanamide moiety. Refluxing in the presence of a base like triethylamine (TEA) or using coupling agents (e.g., chloroacetyl chloride) facilitates amide bond formation . Reaction progress should be monitored via TLC, and purification achieved through recrystallization (e.g., pet-ether or ethanol) or column chromatography. Optimize stoichiometry and solvent polarity to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify piperidinyl protons (δ 2.5–3.5 ppm) and amide carbonyl signals (δ ~165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., exact mass ± 0.001 Da) .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm) and NH stretches (~3300 cm) .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

- Methodological Answer :

- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to quantify purity (>95% threshold) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to guide storage conditions (e.g., -20°C in anhydrous DMSO) .

- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light to assess degradation pathways .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., TEA) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., kinases or GPCRs). Validate with MD simulations (10–100 ns) to assess binding stability .

- QSAR Studies : Corporate substituent effects (e.g., piperidinyl vs. pyrrolidinyl analogs) to optimize affinity and selectivity .

Q. What strategies are effective for identifying the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics/Transcriptomics : Combine SILAC (stable isotope labeling) with RNA-seq to map protein expression changes post-treatment .

- Kinase Profiling Panels : Use ATP-competitive assays (e.g., KinomeScan) to identify off-target effects .

- CRISPR-Cas9 Screening : Knock out candidate receptors/enzymes to confirm target dependency .

Q. How can researchers design pharmacokinetic studies to evaluate bioavailability and metabolic stability?

- Methodological Answer :

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) .

- Caco-2 Permeability : Assess intestinal absorption potential via monolayer transepithelial resistance .

- In Vivo Studies : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis to calculate AUC and clearance .

Q. How should contradictions in experimental data (e.g., unexpected bioactivity or synthesis yields) be resolved?

- Methodological Answer :

- Iterative Optimization : Re-examine reaction conditions (e.g., solvent, catalyst loading) using Design of Experiments (DoE) to identify critical variables .

- Data Triangulation : Cross-validate bioactivity results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Collaborative Peer Review : Consult computational chemists or crystallographers to reconcile structural-activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.